N7-Methylation: Hydrogen Bond Donor Count of Zero vs. N7-H Analogs
The target compound possesses zero hydrogen bond donors (HBD = 0), a direct consequence of N7-methylation which caps the only potential N–H donor site on the purine core. In contrast, 1,3-dimethyl-9-phenyl analogs lacking N7 methylation (e.g., 1,3-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione) retain an N7-H and have HBD = 1 [1]. This difference is quantifiable and structurally confirmed by the PubChem computed descriptors [1]. A reduction from HBD = 1 to HBD = 0 is associated with increased passive membrane permeability and potentially altered CNS penetration in related xanthine-based scaffolds [2].
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 1,3-Dimethyl-9-phenyl analog (N7-H): HBD = 1 |
| Quantified Difference | ΔHBD = −1 (complete elimination of H-bond donor capacity) |
| Conditions | Computed property; PubChem 2021.05.07 release |
Why This Matters
HBD count is a critical parameter in CNS drug-likeness filters (e.g., Lipinski's Rule of Five, Pajouhesh–Lenz CNS MPO criteria); the target compound's HBD = 0 predicts fundamentally different permeability and pharmacokinetic behavior relative to N7-unsubstituted analogs, making it a distinct procurement choice for CNS-focused screening libraries.
- [1] PubChem Compound Summary for CID 4909880. Computed Properties: Hydrogen Bond Donor Count = 0. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
